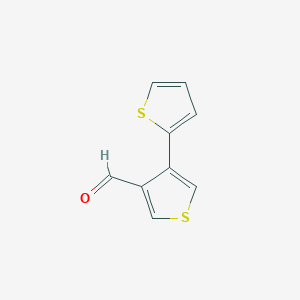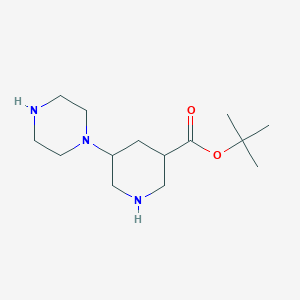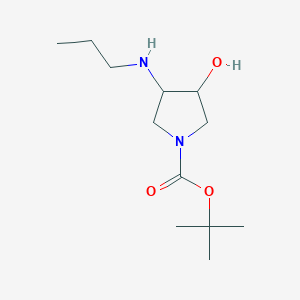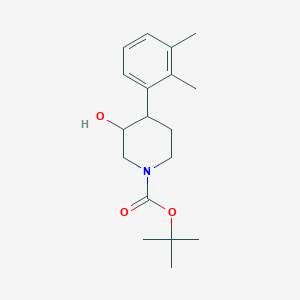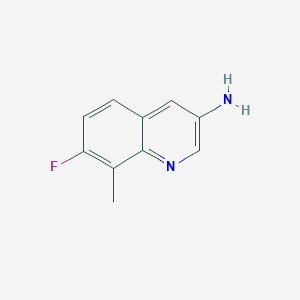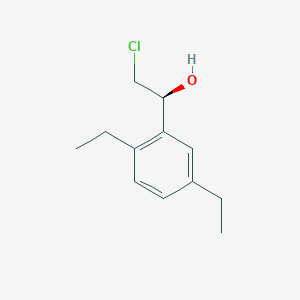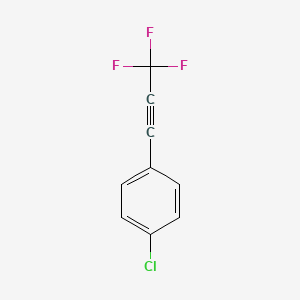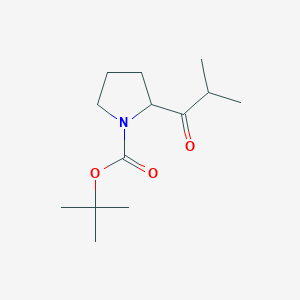
2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-formyl-2-methoxyphenol and 2,2,2-trifluoroethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products
Oxidation: 2-(5-carboxy-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.
Reduction: 2-(5-hydroxymethyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects or other outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-formyl-2-methoxyphenoxy)acetamide: Lacks the trifluoroethyl group.
2-(5-formyl-2-methoxyphenoxy)-N-methylacetamide: Contains a methyl group instead of the trifluoroethyl group.
Uniqueness
2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C12H12F3NO4 |
|---|---|
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
2-(5-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C12H12F3NO4/c1-19-9-3-2-8(5-17)4-10(9)20-6-11(18)16-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18) |
Clé InChI |
SSROPEVEBLVPPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)OCC(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![5-[(Dimethylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B13176005.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
